molecular formula C17H17FN2O4S B3480637 N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3480637
M. Wt: 364.4 g/mol
InChI Key: NKKOATZXJBNLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AFM13, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cancer. It is a bispecific antibody that targets both CD30 and CD16A, two proteins that are overexpressed on the surface of tumor cells. AFM13 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide targets both CD30 and CD16A, two proteins that are overexpressed on the surface of tumor cells. CD30 is a protein that is expressed on the surface of Hodgkin and non-Hodgkin lymphoma cells, as well as some solid tumors. CD16A is a protein that is expressed on the surface of natural killer (NK) cells, which are immune cells that play a critical role in the body's defense against cancer. N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide binds to both CD30 and CD16A, bringing NK cells into close proximity with tumor cells and promoting the destruction of tumor cells by NK cells.
Biochemical and Physiological Effects:
N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potent anti-tumor activity in preclinical studies. It promotes the destruction of tumor cells by NK cells, leading to a reduction in tumor burden. N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the activity of NK cells, leading to increased cytokine production and enhanced cytotoxicity. In addition, N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages as a therapeutic agent for the treatment of cancer. It targets both CD30 and CD16A, two proteins that are overexpressed on the surface of tumor cells, and promotes the destruction of tumor cells by NK cells. N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have a favorable safety profile in preclinical studies. However, there are some limitations to the use of N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments. It is a complex molecule that requires expertise in organic chemistry and protein engineering, and its synthesis can be challenging. In addition, the evaluation of N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in preclinical studies can be time-consuming and expensive.

Future Directions

There are several future directions for the development of N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide as a therapeutic agent for the treatment of cancer. One potential direction is the evaluation of N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide as a treatment for other types of cancer, such as solid tumors. In addition, further research is needed to optimize the synthesis of N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide and to evaluate its safety and efficacy in clinical trials.

Scientific Research Applications

N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been evaluated in preclinical studies for the treatment of various types of cancer, including Hodgkin lymphoma, non-Hodgkin lymphoma, and solid tumors. In these studies, N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has shown potent anti-tumor activity and has been well-tolerated in animal models. N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is currently being evaluated in clinical trials for the treatment of relapsed or refractory Hodgkin lymphoma and CD30-positive lymphomas.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-12(21)13-5-3-7-15(9-13)19-17(22)11-20(25(2,23)24)16-8-4-6-14(18)10-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKOATZXJBNLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(3-acetylphenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.